molecular formula C9H8F3N B2840980 2-(3,4,5-Trifluorophenyl)azetidine CAS No. 1270412-77-5

2-(3,4,5-Trifluorophenyl)azetidine

Cat. No. B2840980
CAS RN: 1270412-77-5
M. Wt: 187.165
InChI Key: RQIOVVXSOUWYCY-UHFFFAOYSA-N
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Description

“2-(3,4,5-Trifluorophenyl)azetidine” is a chemical compound with the CAS Number: 1270412-77-5 . It has a molecular weight of 187.16 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.16 .

Scientific Research Applications

Ion Transport and Protein Synthesis Studies

Azetidine derivatives, such as Azetidine 2-carboxylic acid (AZ), have been used to investigate the relationship between protein synthesis and ion transport. AZ, as a proline analog, does not inhibit protein assembly but leads to the formation of ineffective enzymes. It has been found to be a potent inhibitor of ion release to the xylem in barley roots and intact plants, impacting both uptake to the root and release from symplast to the xylem. This illustrates AZ's significant role in studying ion transport mechanisms in plants (Pitman et al., 1977).

Metabotropic Glutamate Receptor Studies

Trans-azetidine-2,4-dicarboxylic acid (ADA), another azetidine derivative, acts as a selective agonist for group 1 metabotropic glutamate receptors. It has been used to facilitate long-term potentiation in the dentate gyrus of rats. The application of ADA after high-frequency tetanus indicates that metabotropic glutamate receptor activation in long-term potentiation occurs within a specific time frame (Manahan‐Vaughan & Reymann, 1996).

Development of Novel Medicinal Compounds

Azetidine derivatives have been explored for their potential as triple reuptake inhibitors, which could have significant implications in the development of new treatments for neuropsychiatric disorders. For instance, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have shown promise in this area (Han et al., 2012).

Radiochemistry and Imaging

2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, an azetidine derivative, has been developed as a ligand for the alpha4beta2 nicotinic acetylcholine receptor subtype. This compound, labeled with fluorine-18, shows potential for PET imaging of central nAChRs, highlighting the role of azetidines in developing novel imaging agents for neurological studies (Doll et al., 1999).

Synthetic Chemistry

Azetidines represent a significant class in synthetic chemistry for their use in catalytic processes and as substrates for the synthesis of functionalized compounds. Their reactivity profile has been extensively studied, leading to the development of diverse synthetic strategies (Mehra et al., 2017).

Pharmacological Development

Azetidine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The structure-activity relationship studies of these compounds have contributed to understanding their potential as central nervous system active agents (Thomas et al., 2016).

Future Directions

Azetidines, including “2-(3,4,5-Trifluorophenyl)azetidine”, have been recognized for their importance in medicinal chemistry and their potential in peptidomimetic and nucleic acid chemistry . This suggests that future research could focus on these areas.

properties

IUPAC Name

2-(3,4,5-trifluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIOVVXSOUWYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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